2-Methyl-2-(thiophen-3-yl)butan-1-amine
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Overview
Description
2-Methyl-2-(thiophen-3-yl)butan-1-amine is an organic compound that features a thiophene ring substituted with a butan-1-amine group. This compound is part of a broader class of thiophene derivatives, which are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(thiophen-3-yl)butan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Butan-1-Amine Group: The butan-1-amine group can be introduced through a series of reactions, including the alkylation of thiophene derivatives with appropriate alkyl halides followed by amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(thiophen-3-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
2-Methyl-2-(thiophen-3-yl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(thiophen-3-yl)butan-1-amine involves its interaction with various molecular targets. The thiophene ring can interact with biological macromolecules, influencing their function. The amine group can form hydrogen bonds and participate in electrostatic interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: Structurally related to methamphetamine, with a thiophene ring and an alkyl amine substituent.
Thiopropamine: Similar stimulant effects to amphetamine but with different potency.
Uniqueness
2-Methyl-2-(thiophen-3-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with a butan-1-amine group allows for unique interactions and applications compared to other thiophene derivatives .
Properties
Molecular Formula |
C9H15NS |
---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
2-methyl-2-thiophen-3-ylbutan-1-amine |
InChI |
InChI=1S/C9H15NS/c1-3-9(2,7-10)8-4-5-11-6-8/h4-6H,3,7,10H2,1-2H3 |
InChI Key |
WTBOTHFZYCOOEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C1=CSC=C1 |
Origin of Product |
United States |
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